molecular formula C24H20ClN3O4S2 B4852135 N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

Cat. No.: B4852135
M. Wt: 514.0 g/mol
InChI Key: VHJUGSPJBVFCQA-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a trimethoxybenzamide structure

Preparation Methods

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide can be achieved through various synthetic pathways. One common method involves the reaction of 3-(1,3-benzothiazol-2-yl)-4-chloroaniline with 3,4,5-trimethoxybenzoyl isothiocyanate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under mild conditions, with the mixture being stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide can be compared with other benzothiazole derivatives, such as:

These compounds share the benzothiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S2/c1-30-18-10-13(11-19(31-2)21(18)32-3)22(29)28-24(33)26-14-8-9-16(25)15(12-14)23-27-17-6-4-5-7-20(17)34-23/h4-12H,1-3H3,(H2,26,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJUGSPJBVFCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
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N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
Reactant of Route 3
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N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
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Reactant of Route 4
N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

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